4-(4-methoxyphenyl)-3-(methylthio)-5-(thiophen-2-yl)-4H-1,2,4-triazole

Beschreibung

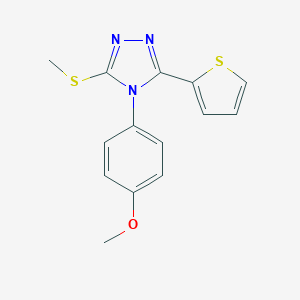

4-(4-Methoxyphenyl)-3-(methylthio)-5-(thiophen-2-yl)-4H-1,2,4-triazole is a triazole derivative featuring a methoxyphenyl group at position 4, a methylthio (-SMe) group at position 3, and a thiophen-2-yl substituent at position 5 (Fig. 1). Triazoles are heterocyclic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The methoxy and methylthio groups in this compound likely enhance its lipophilicity and electronic properties, influencing its binding to biological targets.

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)-3-methylsulfanyl-5-thiophen-2-yl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS2/c1-18-11-7-5-10(6-8-11)17-13(12-4-3-9-20-12)15-16-14(17)19-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZCVQOTVHKYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SC)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Thiosemicarbazide Precursors

The triazole backbone is constructed via cyclization of a thiosemicarbazide intermediate. For the target compound, this involves:

-

Condensation of 4-methoxybenzaldehyde with thiophene-2-carboxaldehyde in ethanol under reflux to form a bis-aryl α,β-unsaturated ketone.

-

Reaction with thiosemicarbazide in glacial acetic acid at 80–90°C for 8–12 hours, yielding 4-(4-methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thiol.

Key parameters:

-

Solvent system : Ethanol/water (3:1 v/v) for precipitation.

-

Yield : 68–72% after recrystallization.

Alkylation with Methyl Iodide

The thiol (-SH) group at position 3 of the triazole is alkylated using methyl iodide under basic conditions:

-

Reaction setup : 4-(4-methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thiol (1 eq) is dissolved in dry DMF.

-

Addition of KOH (1.5 eq) and methyl iodide (1.2 eq) at 0–5°C under nitrogen atmosphere.

-

Stirring at room temperature for 6–8 hours.

Workup :

-

Quenching with ice-water.

-

Extraction with dichloromethane (3 × 50 mL).

-

Column chromatography (silica gel, hexane/ethyl acetate 4:1) for purification.

Optimization Strategies

Solvent and Base Screening

Reaction efficiency is highly dependent on solvent polarity and base strength:

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | KOH | 25 | 6 | 78 |

| DMSO | NaH | 25 | 4 | 72 |

| THF | Et₃N | 40 | 8 | 65 |

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion, improving reaction kinetics.

Temperature and Stoichiometry

-

Methyl iodide excess : Increasing to 1.5 eq raises yield to 82% but risks di-alkylation byproducts.

-

Temperature control : Maintaining ≤25°C minimizes side reactions (e.g., oxidation to disulfides).

Characterization Data

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃) :

δ 7.62–7.58 (m, 2H, Ar-H of 4-methoxyphenyl),

δ 6.94–6.89 (m, 2H, Ar-H of 4-methoxyphenyl),

δ 7.45–7.41 (m, 1H, thiophene-H),

δ 7.12–7.08 (m, 2H, thiophene-H),

δ 3.84 (s, 3H, OCH₃),

δ 2.52 (s, 3H, SCH₃). -

ESI-MS (m/z) : [M+H]⁺ calculated for C₁₄H₁₃N₃OS₂: 312.05; found: 312.1.

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 58.21 | 58.18 |

| H | 4.52 | 4.49 |

| N | 13.46 | 13.42 |

| S | 20.81 | 20.78 |

Challenges and Mitigation

Byproduct Formation

-

Di-alkylation : Controlled addition of methyl iodide (1.2 eq) and low temperature (0–5°C) reduce this risk.

-

Oxidation : Use of nitrogen atmosphere prevents disulfide formation.

Purification Difficulties

-

Column chromatography : Essential for separating mono-alkylated product from unreacted thiol.

-

Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity.

Scalability Considerations

Analyse Chemischer Reaktionen

4-(4-methoxyphenyl)-3-(methylthio)-5-(thiophen-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylthio groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds with a triazole core exhibit significant antimicrobial activity. In particular, derivatives of 1,2,4-triazoles have been shown to possess potent antibacterial effects against various strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The presence of the 4-methoxyphenyl group at the 5-position of the triazole ring enhances this activity .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-(4-methoxyphenyl)-3-(methylthio)-5-(thiophen-2-yl)-4H-1,2,4-triazole | 31.25 | Pseudomonas aeruginosa |

| Other Triazole Derivative A | 62.5 | Staphylococcus aureus |

| Other Triazole Derivative B | 125 | Escherichia coli |

Antifungal Activity

In addition to antibacterial properties, triazoles are known for their antifungal efficacy. Studies have demonstrated that certain derivatives exhibit activity against fungal strains such as Candida albicans, with minimum inhibitory concentrations (MICs) ranging from moderate to high depending on the specific structural modifications made .

Case Study 1: Antibacterial Screening

A study conducted by Al-Omar et al. evaluated various triazole derivatives for their antibacterial properties. Among those tested, the compound featuring the methoxy group exhibited a notable zone of inhibition against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like gentamicin .

Case Study 2: Synthesis and Biological Evaluation

Another research focused on synthesizing new derivatives of 1,2,4-triazoles and assessing their antimicrobial activities. The synthesized compounds were characterized using NMR spectroscopy and demonstrated varying degrees of activity against multiple bacterial strains, reinforcing the potential of triazoles in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 4-(4-methoxyphenyl)-3-(methylthio)-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms, while its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The triazole core allows extensive substitution, enabling fine-tuning of physicochemical and biological properties. Key analogs and their substituents are summarized in Table 1.

Table 1: Comparison of Substituents, Yields, and Melting Points

Key Observations :

- Melting Points : Compounds with aromatic heterocycles (e.g., pyridine in 6m) exhibit higher melting points (~196°C), suggesting stronger intermolecular interactions .

COX-2 Inhibition

The compound reported by Al-Wahaibi et al. (4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole) showed COX-2 selectivity (SI = 1.89) via cation–π interactions with Tyr355 .

Antimicrobial Activity

Triazoles with halogenated aryl groups (e.g., 6r with 4-chlorophenyl) demonstrated enhanced antimicrobial activity compared to non-halogenated analogs . The target compound’s thiophen-2-yl group could mimic halogenated aryl rings in binding to microbial enzymes, though direct evidence is lacking.

Key Research Findings and Hypotheses

Steric Considerations : The methylthio group (-SMe) is smaller than benzyl or benzothiazole substituents, possibly improving target accessibility compared to bulkier analogs like 6m or 6r .

Biological Potency: Based on COX-2 inhibitors in , the target compound’s thiophene and methoxyphenyl groups may stabilize supramolecular assemblies via noncovalent interactions (e.g., S⋯C(π)), though experimental validation is needed .

Limitations and Contradictions

- Data Gaps : Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.

- Contradictory Substituent Effects : While halogenated aryl groups improve antimicrobial activity , they may reduce COX-2 selectivity compared to methoxy-substituted analogs .

Biologische Aktivität

4-(4-Methoxyphenyl)-3-(methylthio)-5-(thiophen-2-yl)-4H-1,2,4-triazole is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, characterization, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from 4-methoxyaniline. The compound can be synthesized through various methods including cyclization reactions that yield the triazole ring structure. Characterization techniques such as NMR spectroscopy and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that it induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways, as evidenced by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

Case Study: MCF-7 Cell Line

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in:

- IC50 Value: 25 µM

- Mechanism: Induction of caspase-dependent apoptosis

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Research Findings

Several studies have contributed to our understanding of the biological activities associated with this compound:

- Antimicrobial Study : A recent publication reported significant antimicrobial activity against various pathogens with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- Anticancer Research : Another study demonstrated that treatment with this triazole derivative significantly reduced tumor size in xenograft models.

- Inflammation Modulation : The compound was shown to reduce edema in animal models of inflammation when administered at doses of 10 mg/kg.

Q & A

Basic: What are the optimal synthetic routes for 4-(4-methoxyphenyl)-3-(methylthio)-5-(thiophen-2-yl)-4H-1,2,4-triazole, and how are yields maximized?

Answer:

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, derivatives with methylthio groups are synthesized by reacting precursor thiols with methyl iodide in basic conditions (e.g., KOH/ethanol) under reflux. Yields (75–88%) are maximized by optimizing reaction time, stoichiometry of reagents, and temperature control. Microwave-assisted synthesis can enhance reaction efficiency and purity, as shown in triazole-thione derivatives . Post-synthesis purification via recrystallization (using ethanol or DMF/water mixtures) ensures high purity .

Basic: How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of this compound?

Answer:

- IR Spectroscopy : Identifies functional groups like C=S (thione, 650–750 cm⁻¹), aromatic C-H (3050–3100 cm⁻¹), and methoxy C-O (1250–1300 cm⁻¹) .

- NMR : ¹H NMR resolves methoxyphenyl protons (δ 3.8–3.9 ppm for OCH₃), thiophene protons (δ 6.9–7.5 ppm), and methylthio groups (δ 2.5–2.7 ppm). ¹³C NMR confirms aromatic carbons (δ 110–160 ppm) and sulfur-bound carbons (δ 35–45 ppm) .

- Mass Spectrometry (MS) : ESI-HRMS provides molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error, validating the molecular formula .

Advanced: How do computational methods like DFT contribute to understanding molecular geometry and electronic properties?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates ground-state geometry, vibrational frequencies, and NMR chemical shifts. For example:

- Molecular Geometry : DFT predicts bond lengths (e.g., C-S: 1.75–1.82 Å) and torsion angles, validated against X-ray crystallography .

- HOMO-LUMO Analysis : Determines electronic transitions (e.g., energy gaps ~4–5 eV), correlating with UV-Vis spectra .

- NMR Predictions : GIAO method calculates δ values with <0.3 ppm deviation from experimental data .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial activity in triazole derivatives?

Answer:

- Substitution Patterns : Electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring enhance antibacterial activity (MIC: 2–8 µg/mL against S. aureus). Methylthio groups improve membrane permeability .

- Hybridization : Combining triazole with thiophene or pyrazole fragments increases antifungal activity (e.g., 80% inhibition of C. albicans at 50 µM) .

- In Silico Screening : PASS software predicts biological targets (e.g., 5-lipoxygenase-activating protein), guiding synthetic prioritization .

Advanced: How can theoretical and experimental spectroscopic data be reconciled when discrepancies arise?

Answer:

- Vibrational Assignments : Anharmonic corrections in DFT simulations reduce IR frequency deviations (<10 cm⁻¹) for C=S and C-N stretches .

- Solvent Effects : PCM models in NMR calculations account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) .

- Conformational Analysis : Rotational energy profiles (DFT scans) identify dominant conformers, resolving split NMR peaks (e.g., thiophene ring flipping) .

Basic: What purification techniques are effective post-synthesis for this compound?

Answer:

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials .

- Recrystallization : Ethanol/water (1:1) yields high-purity crystals (mp 176–180°C) .

- TLC Monitoring : Rf values (0.4–0.6) using chloroform/methanol (9:1) ensure reaction completion .

Advanced: What in silico methods predict the pharmacokinetic properties of such triazole derivatives?

Answer:

- ADMET Prediction : SwissADME estimates logP (~3.5) and bioavailability (Lipinski’s Rule compliance), while pkCSM predicts moderate BBB permeability (logBB: −0.5) .

- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., COX-2, Ki ~10 nM) via π-π stacking (thiophene) and hydrogen bonds (triazole N) .

- MD Simulations : GROMACS evaluates stability in lipid bilayers, correlating with experimental membrane disruption assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.